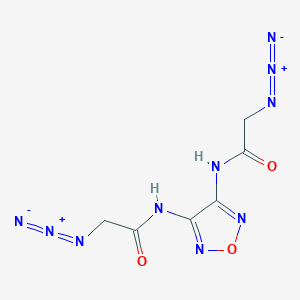
Acetamide, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- typically involves the formation of the oxadiazole ring followed by the introduction of azido groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This can be achieved through an annulation reaction followed by desulfurization and intramolecular rearrangement, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The azido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce a variety of functional groups onto the oxadiazole ring .
Scientific Research Applications
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new therapeutic agents, particularly in antiviral and anticancer research.
Material Science: Its unique structure makes it suitable for use in high-energy materials and as a component in advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins critical for disease progression. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
What sets Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- apart from other oxadiazoles is the presence of azido groups, which confer unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
503157-68-4 |
|---|---|
Molecular Formula |
C6H6N10O3 |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
2-azido-N-[4-[(2-azidoacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C6H6N10O3/c7-15-9-1-3(17)11-5-6(14-19-13-5)12-4(18)2-10-16-8/h1-2H2,(H,11,13,17)(H,12,14,18) |
InChI Key |
VDHFJTIVFVODJS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NON=C1NC(=O)CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















